molecular formula C9H11IN4O B2545076 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one CAS No. 1876289-75-6

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one

Cat. No.: B2545076
CAS No.: 1876289-75-6
M. Wt: 318.118
InChI Key: QTCYVGODPIRSIS-UHFFFAOYSA-N
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Description

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one is a heterocyclic compound that contains both pyrimidine and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one typically involves the iodination of a pyrimidine derivative followed by the formation of the diazepane ring. One common method involves the reaction of 5-iodopyrimidine with a suitable diazepane precursor under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Iodopyrimidin-2-yl)piperidin-3-one
  • 1-(5-Iodopyrimidin-2-yl)piperidin-2-one

Uniqueness

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one is unique due to its combination of the pyrimidine and diazepane rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(5-iodopyrimidin-2-yl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN4O/c10-7-5-12-9(13-6-7)14-3-1-8(15)11-2-4-14/h5-6H,1-4H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCYVGODPIRSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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